

NBQX Disodium Salt: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: NBQX disodium

Cat. No.: B1143491

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This technical guide provides an in-depth overview of the chemical and physical properties, and biological activity of **NBQX disodium** salt, a potent and selective antagonist of AMPA and kainate receptors. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and medicinal chemistry.

Chemical and Physical Properties

NBQX disodium salt is the water-soluble form of NBQX, facilitating its use in aqueous solutions for in vitro and in vivo studies.^[1] Its key chemical and physical properties are summarized below.

Table 1: General Chemical Properties

Property	Value	Source
Chemical Name	2,3-Dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide disodium salt	[1] [2]
Alternative Names	FG9202 disodium salt	[1] [3]
CAS Number	479347-86-9	[1] [4]
Molecular Formula	C ₁₂ H ₆ N ₄ Na ₂ O ₆ S	[1] [4]
Molecular Weight	380.24 g/mol (anhydrous basis)	[1] [2] [4] [5]
Appearance	A crystalline solid, brown to dark red-brown lyophilized powder	[5] [6] [7]

Table 2: Solubility Data

Solvent	Solubility	Source
Water	Soluble to 50 mM [2] , up to 100 mM [1] [8]	[1] [2] [8]
DMSO	Soluble to 100 mg/mL (262.99 mM) [3] , ~20 mg/mL [7]	[3] [7]
Dimethyl formamide	~1 mg/mL	[7]

Table 3: Stability and Storage

Condition	Recommendation	Source
Long-term Storage	Store at -20°C	[5][7]
Short-term Storage	Store at +4°C under desiccating conditions	
Stock Solution Storage	-80°C for up to 6 months; -20°C for up to 1 month (sealed, away from moisture)	[3]

Table 4: Spectral Data

Technique	Data	Source
UV/Vis	λ_{max} : 220, 271, 296, 357, 426 nm	[7]

Biological Activity

NBQX is a selective and competitive antagonist of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two types of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[9]

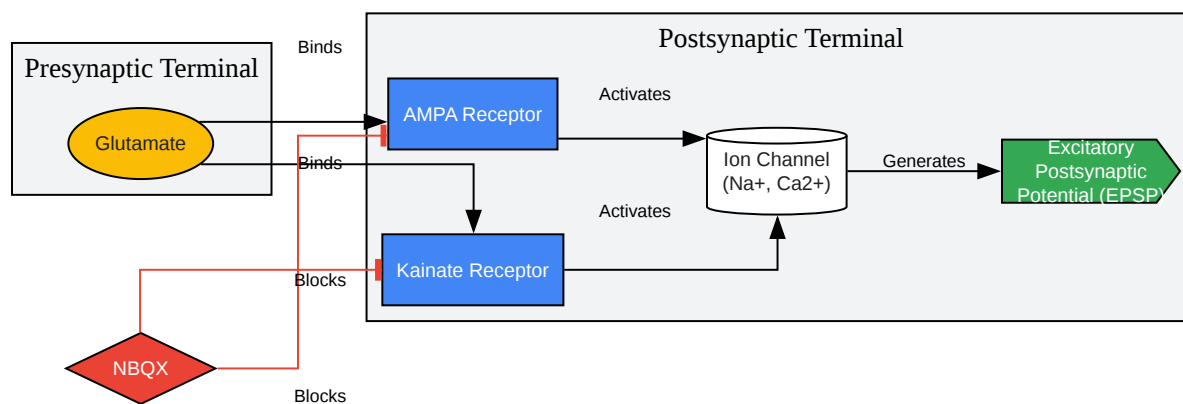
Table 5: Receptor Binding Affinity

Receptor	IC ₅₀	Source
AMPA Receptor	0.15 μ M	[9]
Kainate Receptor	4.8 μ M	[9]

Its antagonistic action at these receptors leads to neuroprotective, anticonvulsant, and antinociceptive effects.[1][9] It is a widely used pharmacological tool to investigate glutamatergic signaling and its role in various physiological and pathological processes, including synaptic plasticity, excitotoxicity, and epilepsy.[5][10][11]

Signaling Pathways and Experimental Workflows

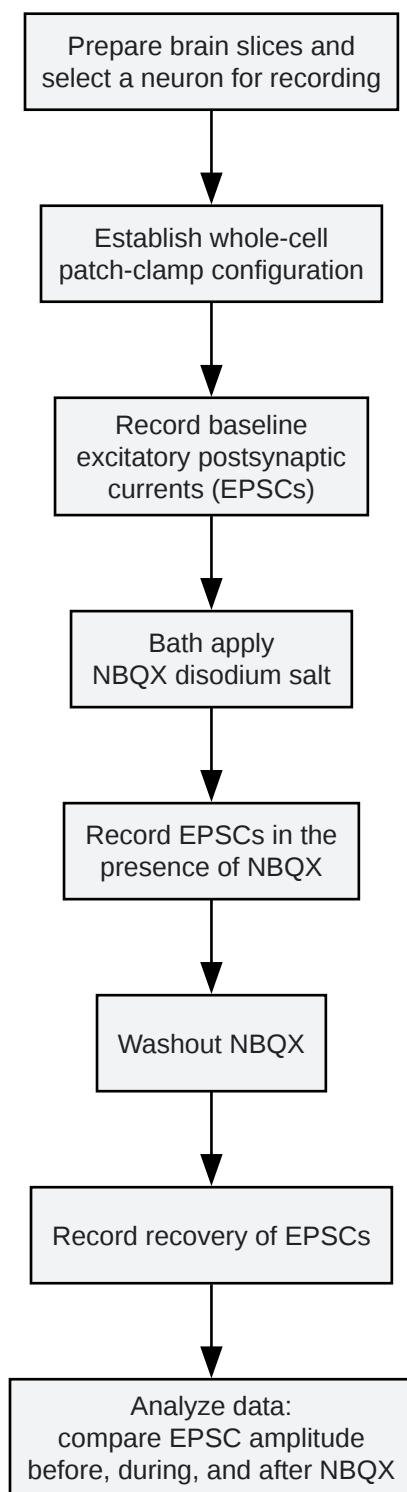
The primary mechanism of action of NBQX is the blockade of ionotropic glutamate receptors, specifically AMPA and kainate receptors.



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Mechanism of action of NBQX as an AMPA/Kainate receptor antagonist.

A common experimental application of NBQX is in electrophysiology to isolate specific components of synaptic transmission. The following workflow illustrates its use in a whole-cell patch-clamp recording experiment.



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Experimental workflow for assessing NBQX effects on synaptic transmission.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are methodologies for common experiments involving **NBQX disodium** salt.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

While specific batch-to-batch parameters may vary, a general method for assessing the purity of **NBQX disodium** salt by HPLC is as follows. Purity is often reported to be $\geq 98\%$.^{[2][7]}

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column is typically suitable.
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will depend on the column and system.
- Flow Rate: Typically around 1.0 mL/min.
- Detection: UV detection at one of the absorbance maxima of NBQX (e.g., 271 nm or 357 nm).^[7]
- Sample Preparation: Dissolve a known concentration of **NBQX disodium** salt in the mobile phase or a compatible solvent like water.
- Analysis: The purity is determined by calculating the area of the principal peak relative to the total area of all peaks in the chromatogram.

In Vitro Electrophysiology: Whole-Cell Voltage Clamp

This protocol outlines the use of NBQX to block AMPA/kainate receptor-mediated currents in brain slices. A common working concentration for complete blockade is 10 μM .^[1]

- Slice Preparation: Prepare acute brain slices (e.g., 300-400 μm thick) from the brain region of interest (e.g., hippocampus or cortex) in ice-cold artificial cerebrospinal fluid (aCSF).
- Recording:

- Transfer a slice to a recording chamber continuously perfused with aCSF at room temperature or a more physiological temperature.
- Identify a neuron for recording using differential interference contrast microscopy.
- Establish a whole-cell voltage-clamp configuration. Neurons are typically held at a negative potential (e.g., -60 to -70 mV) to record excitatory currents.[\[1\]](#)
- Evoke synaptic responses by electrical stimulation of afferent fibers using a stimulating electrode.
- Record baseline excitatory postsynaptic currents (EPSCs).
- Drug Application:
 - Prepare a stock solution of **NBQX disodium** salt in water.
 - Dilute the stock solution in aCSF to the final desired concentration (e.g., 10 μ M).
 - Switch the perfusion to the NBQX-containing aCSF and record the effect on the EPSCs.
- Data Analysis: Measure the amplitude of the EPSCs before and after NBQX application to quantify the extent of AMPA/kainate receptor contribution to the synaptic current.

In Vivo Animal Studies: Seizure Models

NBQX has been shown to have anticonvulsant activity in various rodent seizure models.[\[8\]](#)[\[12\]](#)

- Animal Model: Use a validated animal model of seizures, such as the maximal electroshock seizure (MES) test or a chemoconvulsant model (e.g., using pentylenetetrazol - PTZ).
- Drug Administration:
 - Dissolve **NBQX disodium** salt in a suitable vehicle, such as saline.
 - Administer the solution to the animals via a systemic route, such as intraperitoneal (i.p.) injection. Doses can vary depending on the model and species, for example, 20 mg/kg has been used in rats.[\[12\]](#)

- Seizure Induction and Observation:
 - Induce seizures at a predetermined time after drug administration.
 - Observe and score the seizure activity (e.g., latency to seizure, seizure severity, duration).
- Data Analysis: Compare the seizure parameters between the NBQX-treated group and a vehicle-treated control group to determine the anticonvulsant efficacy.

Safety and Handling

NBQX disodium salt is intended for laboratory research use only.[7][13] Users should consult the Safety Data Sheet (SDS) for complete safety information.[13][14][15]

- Hazards: May cause skin, eye, and respiratory irritation.[15]
- Precautions: Avoid breathing dust. Use only in a well-ventilated area.[15] Wear protective gloves, eye protection, and face protection.[15] Wash skin thoroughly after handling.
- First Aid:
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]
 - In case of skin contact: Wash with plenty of soap and water.[15]
 - If inhaled: Remove person to fresh air and keep comfortable for breathing.[14]
- Disposal: Dispose of contents/container to an approved waste disposal plant.

This technical guide provides a summary of the available information on **NBQX disodium** salt. For batch-specific data, always refer to the Certificate of Analysis provided by the supplier.

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